molecular formula C5H6O4 B196221 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one CAS No. 91526-18-0

4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one

Cat. No. B196221
CAS RN: 91526-18-0
M. Wt: 130.1 g/mol
InChI Key: JEQSUJXHFAXJOW-UHFFFAOYSA-N
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Patent
US09233955B2

Procedure details

4-Chloromethyl-5-methyl-1,3-dioxol-2-one (25 g) was dissolved in dichloromethane (250 ml) at 20-25° C., sodium iodide (2.5 g) and formic acid (22 g) was added at 20-25° C. Resulting mixture was cooled to 10-15° C. and triethyl amine (46.8 g) was added at 10-15° C. in 20-25 minutes. Resulting mixture was stirred for 5.0-6.0 hrs at 40-45° C., cooled to 20-25° C. and added DM water (250 ml). Organic layer was separated and washed with brine solution, and distilled out. Residue was dissolved in methanol (300 ml), methanolic HCl was added drop wise and resulting mixture was stirred for 1 hrs at 60-65° C. Active charcoal (1 g) was added to the reaction mass and stirred for 20-25 minutes at 50-55° C. Reaction mass was filtered through hyflo bed and bed was washed by MeOH (12 ml). The filtrate was evaporated under vacuum at 40-45° C. Obtained product was diluted with ethyl acetate (75 ml) and evaporated under vacuum to remove methanol content. (Yield: 0.67 g; 76.5%)
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
46.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8].[I-].[Na+].C(O)=[O:13].C>ClCCl.O.C(N(CC)CC)C>[OH:13][CH2:2][C:3]1[O:4][C:5](=[O:9])[O:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClCC=1OC(OC1C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
46.8 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 5.0-6.0 hrs at 40-45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting mixture
CUSTOM
Type
CUSTOM
Details
Resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20-25° C.
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
WASH
Type
WASH
Details
washed with brine solution
DISTILLATION
Type
DISTILLATION
Details
distilled out
DISSOLUTION
Type
DISSOLUTION
Details
Residue was dissolved in methanol (300 ml)
ADDITION
Type
ADDITION
Details
methanolic HCl was added drop wise
CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
was stirred for 1 hrs at 60-65° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 20-25 minutes at 50-55° C
Duration
22.5 (± 2.5) min
CUSTOM
Type
CUSTOM
Details
Reaction mass
FILTRATION
Type
FILTRATION
Details
was filtered through hyflo bed and bed
WASH
Type
WASH
Details
was washed by MeOH (12 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum at 40-45° C
ADDITION
Type
ADDITION
Details
Obtained product was diluted with ethyl acetate (75 ml)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove methanol content

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
Smiles
OCC=1OC(OC1C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.